molecular formula C24H24N4O6S2 B2710351 N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-96-2

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2710351
CAS No.: 851782-96-2
M. Wt: 528.6
InChI Key: BJLHZWATVWWLOE-UHFFFAOYSA-N
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Description

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound featuring a nitrophenyl group, a tosyl group, and a dihydropyrazol ring. Its structural intricacies make it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step reactions Starting with the formation of the dihydropyrazole ring, which can be achieved through the reaction of hydrazine with a diketone compound

Industrial production methods:

Chemical Reactions Analysis

Types of reactions it undergoes: N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, such as:

  • Oxidation: The nitrophenyl group can be further oxidized to form different nitro-containing derivatives.

  • Reduction: The nitro group can be reduced to an amine, potentially leading to new bioactive compounds.

  • Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, leading to various derivatives.

Common reagents and conditions used in these reactions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: Various electrophiles or nucleophiles under acidic or basic conditions, like halogens, sulfonyl chlorides, or alkylating agents.

Major products formed from these reactions: These reactions yield products like nitroamines from reduction, or various substituted derivatives depending on the reacting nucleophiles or electrophiles.

Scientific Research Applications

This compound finds utility in several research domains:

  • Chemistry: Used in studies on reaction mechanisms and synthesis of complex molecules.

  • Biology: Potentially investigated for its biological activity given the presence of bioactive nitro and sulfonamide groups.

  • Medicine: Could be a lead compound for developing new pharmaceuticals, particularly those targeting enzymes or proteins involving sulfonamide interactions.

  • Industry: Its complex structure can be useful in materials science for the development of novel polymers or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The exact mechanism of action of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. Generally, the nitrophenyl and sulfonamide groups can interact with biological molecules such as enzymes, altering their activity through various pathways. It could inhibit or activate specific molecular targets, leading to therapeutic effects or other biological responses.

Comparison with Similar Compounds

Similar compounds include:

  • N-(4-nitrophenyl)sulfonamides: Similar reactivity but may lack the complexity of the dihydropyrazole ring.

  • Tosylhydrazones: Shares the tosyl group but differs significantly in biological activity and chemical behavior.

  • Dihydropyrazole derivatives: Provide a basis for comparison regarding the effects of various substituents on the pyrazole ring.

This compound's distinct properties lie in its multifunctional nature, making it a versatile tool for scientific exploration.

Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S2/c1-3-35(31,32)26-20-8-4-6-18(14-20)23-16-24(19-7-5-9-21(15-19)28(29)30)27(25-23)36(33,34)22-12-10-17(2)11-13-22/h4-15,24,26H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHZWATVWWLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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